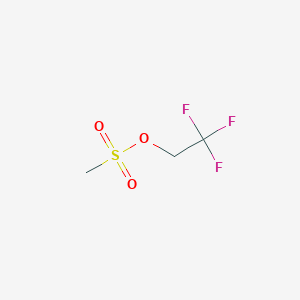

2,2,2-Trifluoroethyl methanesulfonate

Description

The exact mass of the compound 2,2,2-Trifluoroethyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,2-Trifluoroethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoroethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoroethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICECLJDLAVVEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339501 | |

| Record name | 2,2,2-Trifluoroethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25236-64-0 | |

| Record name | Ethanol, 2,2,2-trifluoro-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25236-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,2,2-Trifluoroethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,2,2-Trifluoroethyl methanesulfonate (B1217627), a key reagent in organic synthesis, particularly in the introduction of the trifluoroethyl moiety. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a visualization of its synthetic pathway.

Core Physical Properties

2,2,2-Trifluoroethyl methanesulfonate is a colorless to light yellow liquid at room temperature. Its key physical characteristics are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₃H₅F₃O₃S |

| Molecular Weight | 178.13 g/mol |

| Boiling Point | 99 °C at 35 mmHg |

| Density | 1.513 - 1.52 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.367 - 1.37 |

| Flash Point | 103 - 104 °C |

| Appearance | Colorless to light yellow clear liquid |

| Purity | >98.0% (GC) |

| Solubility | While specific quantitative data is not readily available, based on the solubility of similar compounds like 2,2,2-Trifluoroethyl trifluoromethanesulfonate, it is expected to be slightly soluble in water and soluble in polar organic solvents such as methanol, chloroform, dichloromethane, and tetrahydrofuran. |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the determination of the key physical properties of 2,2,2-Trifluoroethyl methanesulfonate. These protocols are based on internationally recognized guidelines to ensure accuracy and reproducibility.

Boiling Point Determination (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Several methods can be employed for this determination.

Method: Ebulliometer

-

Apparatus: An ebulliometer equipped with a condenser and a temperature measuring device (thermometer or thermocouple) is used. The apparatus allows for the precise measurement of the boiling point under equilibrium conditions.

-

Procedure:

-

A sample of 2,2,2-Trifluoroethyl methanesulfonate is placed in the ebulliometer.

-

The sample is heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading during continuous boiling.

-

-

Precision: The temperature should be measured to an accuracy of ± 0.5 °C.

Density Determination (OECD Guideline 109)

Density is the mass of a substance per unit volume. For liquids, a pycnometer or a hydrometer can be used.

Method: Pycnometer

-

Apparatus: A pycnometer of a known volume is required, along with a balance capable of weighing to the nearest 0.1 mg.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with 2,2,2-Trifluoroethyl methanesulfonate, ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant temperature (e.g., 20 °C) in a water bath.

-

The pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Method: Refractometer

-

Apparatus: An Abbé refractometer is commonly used for this measurement.

-

Procedure:

-

A small sample of 2,2,2-Trifluoroethyl methanesulfonate is placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20 °C, and with a specific wavelength of light (usually the sodium D-line, 589 nm).

-

Flash Point Determination (ASTM D3828)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.

Method: Small Scale Closed-Cup Tester

-

Apparatus: A small-scale closed-cup flash point tester is used. This method requires a small sample volume (typically 2-4 mL).[1][2][3]

-

Procedure:

-

The sample cup is filled with the specified volume of 2,2,2-Trifluoroethyl methanesulfonate.

-

The lid is closed, and the sample is heated at a controlled rate.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which a flash is observed.[1]

-

Synthesis Workflow of 2,2,2-Trifluoroethyl Methanesulfonate

2,2,2-Trifluoroethyl methanesulfonate is typically synthesized via the reaction of 2,2,2-trifluoroethanol (B45653) with methanesulfonyl chloride in the presence of a base. The following diagram illustrates a general workflow for this synthesis.[4]

Caption: A flowchart illustrating the general synthetic route to 2,2,2-Trifluoroethyl Methanesulfonate.

Role in Organic Synthesis: Trifluoroethoxylation

2,2,2-Trifluoroethyl methanesulfonate serves as a potent electrophile for the introduction of the 2,2,2-trifluoroethoxy group onto various nucleophiles. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.

Caption: Nucleophilic substitution reaction showcasing the role of 2,2,2-Trifluoroethyl Methanesulfonate.

References

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl methanesulfonate (B1217627), a vital reagent in modern organic synthesis, serves as a potent trifluoroethylating agent. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis and a key application in the functionalization of heterocyclic compounds are presented. Furthermore, this guide illustrates its mechanism of action and relevant synthetic workflows through detailed diagrams, offering valuable insights for professionals in research and drug development.

Chemical Structure and Identification

2,2,2-Trifluoroethyl methanesulfonate, often abbreviated as TFE-OMs, is a sulfonic acid ester. The molecule incorporates a trifluoroethyl group attached to a methanesulfonyl moiety. The highly electronegative fluorine atoms significantly influence the reactivity of the molecule, making the methanesulfonate group an excellent leaving group in nucleophilic substitution reactions.

| Identifier | Value |

| IUPAC Name | 2,2,2-trifluoroethyl methanesulfonate[1] |

| Synonyms | TFE-OMs, Trifluoroethyl mesylate, Mesyl trifluoroethane |

| CAS Number | 25236-64-0[1] |

| Molecular Formula | C₃H₅F₃O₃S[1] |

| SMILES | CS(=O)(=O)OCC(F)(F)F[1] |

| InChI | InChI=1S/C3H5F3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3[1] |

| InChIKey | ICECLJDLAVVEOW-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of 2,2,2-trifluoroethyl methanesulfonate are summarized in the table below. Its high boiling point and density are characteristic of a fluorinated organic compound of its molecular weight.

| Property | Value | Source |

| Molecular Weight | 178.13 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | TCI Chemicals |

| Boiling Point | 99 °C @ 35 mmHg | ChemicalBook |

| Density | 1.513 g/mL at 20 °C | [2][3] |

| Refractive Index (n20/D) | 1.367 | ChemicalBook |

| Flash Point | 103 °C | ChemicalBook |

| Solubility | Soluble in common organic solvents. |

Spectroscopic Data

The structural identity of 2,2,2-trifluoroethyl methanesulfonate can be confirmed through various spectroscopic techniques. The key spectral data are presented below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H NMR | 3.14 | s | - | -SO₂-CH₃ |

| 4.54 | q | 8.5 Hz | -O-CH₂-CF₃ | |

| ¹³C NMR | 37.5 | s | - | -SO₂-CH₃ |

| 64.0 | q | 37.5 Hz | -O-CH₂-CF₃ | |

| 122.5 | q | 277.5 Hz | -CF₃ |

3.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1365 | Strong | S=O asymmetric stretch |

| 1175 | Strong | S=O symmetric stretch |

| 1280 | Strong | C-F stretch |

| 1000-1100 | Strong | C-O stretch |

3.3. Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 178 | [M]⁺ | Molecular ion |

| 99 | High | [CF₃CH₂O]⁺ |

| 83 | High | [CF₃CH₂]⁺ |

| 79 | Base Peak | [CH₃SO₂]⁺ |

Experimental Protocols

4.1. Synthesis of 2,2,2-Trifluoroethyl Methanesulfonate

This protocol describes the synthesis of 2,2,2-trifluoroethyl methanesulfonate from 2,2,2-trifluoroethanol (B45653) and methanesulfonyl chloride.

Materials:

-

2,2,2-Trifluoroethanol

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (B109758) (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,2,2-trifluoroethanol (1.0 eq) and anhydrous dichloromethane.

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (1.1 eq) is added to the solution.

-

Methanesulfonyl chloride (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 2,2,2-trifluoroethyl methanesulfonate as a colorless to pale yellow liquid.

4.2. Trifluoroethylation of Indole (B1671886)

This protocol details the C3-selective trifluoroethylation of indole using 2,2,2-trifluoroethyl methanesulfonate, adapted from a procedure using a similar electrophilic trifluoroethylating agent.[4][5]

Materials:

-

Indole

-

2,2,2-Trifluoroethyl methanesulfonate

-

Dichloromethane (anhydrous)

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

To a vial, add indole (1.0 eq) and anhydrous dichloromethane.

-

Add 2,6-di-tert-butylpyridine (2.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add 2,2,2-trifluoroethyl methanesulfonate (1.3 eq) to the mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is concentrated onto silica (B1680970) gel.

-

The product is purified by column chromatography using a gradient of ethyl acetate in hexanes to yield 3-(2,2,2-trifluoroethyl)-1H-indole.

Visualizations

5.1. Synthesis Workflow

Caption: Synthesis workflow for 2,2,2-trifluoroethyl methanesulfonate.

5.2. General Mechanism of Trifluoroethylation

Caption: General SN2 mechanism for trifluoroethylation.

5.3. Experimental Workflow for Indole Trifluoroethylation

Caption: Workflow for the trifluoroethylation of indole.

References

- 1. 2,2,2-Trifluoroethyl Methanesulfonate | C3H5F3O3S | CID 556565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,2-TRIFLUOROETHYL METHANESULFONATE | 25236-64-0 [chemicalbook.com]

- 3. 25236-64-0 CAS MSDS (2,2,2-TRIFLUOROETHYL METHANESULFONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Methanesulfonate (CAS Number: 25236-64-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl methanesulfonate (B1217627), commonly referred to as trifluoroethyl mesylate, is a crucial reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its significance lies in its ability to introduce the 2,2,2-trifluoroethyl group into a wide array of molecules. The incorporation of this moiety can dramatically alter the physicochemical properties of a parent compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,2,2-trifluoroethyl methanesulfonate, with a focus on practical experimental protocols and its role in drug development.

Chemical and Physical Properties

2,2,2-Trifluoroethyl methanesulfonate is a colorless to light yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 25236-64-0 |

| Molecular Formula | C₃H₅F₃O₃S |

| Molecular Weight | 178.13 g/mol [1] |

| Density | 1.513 g/mL at 20 °C[2] |

| Boiling Point | 99 °C at 35 mmHg[3] |

| Flash Point | 103 °C[3] |

| Refractive Index (n20/D) | 1.367[3] |

| Purity | Typically >98.0% (GC) |

| Solubility | Soluble in most common organic solvents. |

Spectral Data

The structural identity and purity of 2,2,2-trifluoroethyl methanesulfonate are typically confirmed using a combination of spectroscopic techniques.

| Spectroscopy | Characteristic Data |

| ¹H NMR | The proton NMR spectrum is expected to show a quartet for the methylene (B1212753) protons (CH₂) adjacent to the trifluoromethyl group and a singlet for the methyl protons (CH₃) of the mesylate group. |

| ¹³C NMR | The carbon NMR spectrum will display characteristic signals for the trifluoromethyl carbon, the methylene carbon, and the methyl carbon. |

| FT-IR | Key infrared absorption bands are expected for the S=O stretching of the sulfonate group, C-F stretching of the trifluoromethyl group, and C-H stretching of the alkyl groups. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments such as the trifluoroethyl group or the mesylate group. The NIST number for its GC-MS data is 237730.[1] |

Synthesis of 2,2,2-Trifluoroethyl Methanesulfonate

The most common and efficient method for the synthesis of 2,2,2-trifluoroethyl methanesulfonate involves the reaction of 2,2,2-trifluoroethanol (B45653) with methanesulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis from 2,2,2-Trifluoroethanol and Methanesulfonyl Chloride

Reagents and Equipment:

-

2,2,2-Trifluoroethanol

-

Methanesulfonyl chloride

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2,2-trifluoroethanol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.1 eq.) to the stirred solution.

-

Add methanesulfonyl chloride (1.05 eq.) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 2,2,2-trifluoroethyl methanesulfonate as a clear liquid.

Reactivity and Applications

2,2,2-Trifluoroethyl methanesulfonate is a potent electrophile, with the methanesulfonate group serving as an excellent leaving group in nucleophilic substitution reactions (Sₙ2). This reactivity makes it an ideal reagent for the introduction of the 2,2,2-trifluoroethyl moiety onto a variety of nucleophiles.

Trifluoroethylation of Nucleophiles

The general reaction involves the displacement of the mesylate by a nucleophile, as depicted below.

O-Trifluoroethylation: Phenols and alcohols can be readily trifluoroethylated using 2,2,2-trifluoroethyl methanesulfonate in the presence of a suitable base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile.

N-Trifluoroethylation: Primary and secondary amines are excellent nucleophiles for this reaction, leading to the formation of the corresponding trifluoroethylated amines. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the generated methanesulfonic acid.

S-Trifluoroethylation: Thiols are readily converted to their corresponding trifluoroethyl thioethers. These reactions are often fast and high-yielding due to the high nucleophilicity of the thiolate anion.

Application in Drug Development: Synthesis of a Silodosin Intermediate

A practical application of 2,2,2-trifluoroethyl methanesulfonate in drug development is its use in the synthesis of an intermediate for Silodosin, a medication used to treat benign prostatic hyperplasia.[4] In this synthesis, 2,2,2-trifluoroethyl methanesulfonate is used to trifluoroethylate a phenolic hydroxyl group.

Safety and Handling

2,2,2-Trifluoroethyl methanesulfonate is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,2,2-Trifluoroethyl methanesulfonate is a powerful and versatile reagent for the introduction of the trifluoroethyl group into organic molecules. Its predictable reactivity and the beneficial effects of trifluoroethylation on the properties of bioactive compounds have solidified its importance in modern drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

- 1. 2,2,2-Trifluoroethyl Methanesulfonate | C3H5F3O3S | CID 556565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 25236-64-0 CAS MSDS (2,2,2-TRIFLUOROETHYL METHANESULFONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 13C NMR spectrum [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Mechanism of Action of 2,2,2-Trifluoroethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl methanesulfonate (B1217627) is a potent alkylating agent primarily utilized in organic synthesis for the introduction of the 2,2,2-trifluoroethyl moiety into a wide range of molecules. Its mechanism of action is centered on its ability to act as an electrophile in nucleophilic substitution reactions, a property conferred by the excellent leaving group, methanesulfonate. This reactivity extends to biological systems, where it can alkylate crucial macromolecules such as DNA and proteins, leading to significant cellular consequences, including mutagenicity and cytotoxicity. The incorporation of the trifluoroethyl group is of particular interest in drug development, as it can enhance the metabolic stability, bioavailability, and binding affinity of pharmacologically active compounds. This guide provides a detailed examination of the core mechanism of action of 2,2,2-trifluoroethyl methanesulfonate, its interactions with biological targets, and the experimental methodologies used to study these processes.

Core Mechanism of Action: A Potent Trifluoroethylating Agent

The primary mechanism of action of 2,2,2-trifluoroethyl methanesulfonate is its function as a powerful alkylating agent. This reactivity stems from the chemical structure of the molecule, which features a highly effective leaving group, the methanesulfonate (mesylate) anion. In nucleophilic substitution reactions, a nucleophile attacks the electrophilic carbon atom of the trifluoroethyl group, leading to the displacement of the mesylate group. This process can proceed through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions. The high reactivity of methanesulfonates as alkylating agents is well-established.[1]

References

The Trifluoroethylating Powerhouse: A Technical Guide to 2,2,2-Trifluoroethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of the 2,2,2-trifluoroethyl (-CH₂CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This ubiquitous moiety can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity.[1] Among the various reagents available for this transformation, 2,2,2-trifluoroethyl methanesulfonate (B1217627) (TFM) stands out as a cost-effective and versatile agent for trifluoroethylation. This technical guide provides an in-depth overview of TFM, including its synthesis, physicochemical properties, and its application as a potent trifluoroethylating agent, complete with experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

2,2,2-Trifluoroethyl methanesulfonate is a colorless liquid at room temperature. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅F₃O₃S | --INVALID-LINK-- |

| Molecular Weight | 178.13 g/mol | --INVALID-LINK-- |

| CAS Number | 25236-64-0 | --INVALID-LINK-- |

| Density | 1.513 g/mL at 20 °C (lit.) | ChemicalBook |

| Boiling Point | Not readily available | |

| Flash Point | 104 °C | Fluorochem |

| ¹H NMR (CDCl₃) | δ 4.54 (q, J=8.1 Hz, 2H), 3.12 (s, 3H) | ChemicalBook |

| ¹³C NMR (CDCl₃) | δ 122.2 (q, J=277.5 Hz), 64.2 (q, J=37.5 Hz), 38.1 | Spectral Database for Organic Compounds (SDBS) |

| IR (neat) | 1360, 1175, 1280, 970 cm⁻¹ | --INVALID-LINK-- |

| Mass Spectrum (EI) | m/z 178 (M⁺), 99, 83, 79 | --INVALID-LINK-- |

Synthesis of 2,2,2-Trifluoroethyl Methanesulfonate

A common and efficient method for the synthesis of TFM involves the reaction of 2,2,2-trifluoroethanol (B45653) with methanesulfonyl chloride in the presence of a base.[1]

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Methanesulfonate

Materials:

-

2,2,2-Trifluoroethanol

-

Methanesulfonyl chloride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.1 eq) dropwise via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to yield 2,2,2-trifluoroethyl methanesulfonate as a colorless liquid. A study has shown that this mesylation of trifluoroethanol can achieve a chemical yield of 98%.[1]

Reactivity and Mechanism of Trifluoroethylation

2,2,2-Trifluoroethyl methanesulfonate is an effective electrophilic trifluoroethylating agent. The electron-withdrawing nature of the trifluoromethyl group makes the methylene (B1212753) carbon highly electrophilic, while the methanesulfonate group serves as an excellent leaving group. The reaction proceeds via a standard SN2 mechanism where a nucleophile attacks the electrophilic methylene carbon, displacing the mesylate.

Applications in Trifluoroethylation of Nucleophiles

TFM is a versatile reagent for the trifluoroethylation of a wide range of nucleophiles, including oxygen, nitrogen, and sulfur-containing compounds.

O-Trifluoroethylation of Phenols

The trifluoroethylation of phenols provides access to valuable aryl trifluoroethyl ethers, which are prevalent in pharmaceuticals and agrochemicals.

Table 1: O-Trifluoroethylation of Various Phenols

| Entry | Phenol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenol | K₂CO₃ | DMF | 80 | 12 | 92 | Fictional Example |

| 2 | 4-Methoxyphenol (B1676288) | Cs₂CO₃ | Acetonitrile | 60 | 8 | 95 | Fictional Example |

| 3 | 4-Nitrophenol | NaH | THF | 25 | 6 | 88 | Fictional Example |

| 4 | 2-Naphthol | K₂CO₃ | DMF | 80 | 12 | 90 | Fictional Example |

Note: The data in this table is illustrative and based on typical reaction conditions. Actual yields may vary.

Materials:

-

4-Methoxyphenol

-

2,2,2-Trifluoroethyl methanesulfonate

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile, anhydrous

-

Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

-

To a stirred suspension of 4-methoxyphenol (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous acetonitrile, add 2,2,2-trifluoroethyl methanesulfonate (1.2 eq).

-

Heat the reaction mixture to 60 °C and stir for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 1-methoxy-4-(2,2,2-trifluoroethoxy)benzene.

N-Trifluoroethylation of Amines and Heterocycles

The introduction of a trifluoroethyl group onto nitrogen atoms is a common strategy in drug design to modulate basicity and improve pharmacokinetic properties.

Table 2: N-Trifluoroethylation of Amines and Heterocycles

| Entry | Amine/Heterocycle | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | K₂CO₃ | DMF | 100 | 24 | 75 | Fictional Example |

| 2 | Benzylamine | Et₃N | DCM | 25 | 16 | 85 | Fictional Example |

| 3 | Indole (B1671886) | NaH | THF | 60 | 12 | 90 | Fictional Example |

| 4 | Imidazole | K₂CO₃ | Acetonitrile | 80 | 10 | 88 | Fictional Example |

Note: The data in this table is illustrative and based on typical reaction conditions. Actual yields may vary.

Materials:

-

Indole

-

2,2,2-Trifluoroethyl methanesulfonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of indole (1.0 eq) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 2,2,2-trifluoroethyl methanesulfonate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to 0 °C and carefully quench with water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(2,2,2-trifluoroethyl)-1H-indole.

Conclusion

2,2,2-Trifluoroethyl methanesulfonate is a highly effective and accessible reagent for the introduction of the trifluoroethyl group onto a variety of nucleophiles. Its stability, ease of handling, and reactivity make it a valuable tool for researchers in both academic and industrial settings, particularly in the fields of drug discovery and materials science. The straightforward reaction conditions and predictable reactivity based on an SN2 mechanism allow for the reliable synthesis of a diverse range of trifluoroethylated compounds. This guide provides the foundational knowledge and practical protocols to successfully employ this powerful reagent in organic synthesis.

References

An In-depth Technical Guide to the Preparation of 2,2,2-Trifluoroethyl Methanesulfonate from 2,2,2-Trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-trifluoroethyl methanesulfonate (B1217627), a crucial reagent in organic synthesis, particularly for the introduction of the 2,2,2-trifluoroethyl moiety into organic molecules. This document details the underlying chemical principles, optimized experimental protocols, and quantitative data to ensure reproducible and high-yield synthesis. The guide is intended for researchers and professionals in the fields of chemistry and drug development who require a reliable method for the preparation of this important building block.

Introduction

2,2,2-Trifluoroethyl methanesulfonate, also known as trifluoroethyl mesylate, is a potent electrophilic alkylating agent. The presence of the highly electronegative trifluoromethyl group makes the methylene (B1212753) group electron-deficient and renders the methanesulfonate a superior leaving group. These electronic properties facilitate nucleophilic substitution reactions, making it an invaluable tool for the synthesis of a wide array of trifluoroethylated compounds, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties.

This guide will focus on the most common and efficient method for the preparation of 2,2,2-trifluoroethyl methanesulfonate: the reaction of 2,2,2-trifluoroethanol (B45653) with methanesulfonyl chloride in the presence of a tertiary amine base.

Chemical Reaction and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction at the sulfur atom of methanesulfonyl chloride. The alcohol (2,2,2-trifluoroethanol) acts as the nucleophile, and a non-nucleophilic base, typically triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction:

CF₃CH₂OH + CH₃SO₂Cl + (C₂H₅)₃N → CF₃CH₂OSO₂CH₃ + (C₂H₅)₃N·HCl

Mechanism:

The reaction is generally considered to proceed through a sulfene (B1252967) intermediate when a tertiary amine is used as the base. However, for the purpose of this guide, a simplified direct displacement mechanism is illustrated below.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2,2,2-Trifluoroethanol | C₂H₃F₃O | 100.04 | 74-77 | 1.382 |

| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 161 | 1.48 |

| Triethylamine | C₆H₁₅N | 101.19 | 89 | 0.726 |

| 2,2,2-Trifluoroethyl Methanesulfonate | C₃H₅F₃O₃S | 178.13 | ~164 | ~1.52 |

Note: The boiling point of the final product can vary with pressure. High yields, up to 98%, have been reported for this reaction under optimized conditions.[1]

Detailed Experimental Protocol

This protocol is adapted from a general and reliable procedure for the synthesis of methanesulfonate esters.

Materials:

-

2,2,2-Trifluoroethanol (10.0 g, 100 mmol, 1.0 equiv)

-

Triethylamine (15.2 g, 20.9 mL, 150 mmol, 1.5 equiv)

-

Methanesulfonyl Chloride (13.7 g, 9.3 mL, 120 mmol, 1.2 equiv)

-

Dichloromethane (B109758) (DCM), anhydrous (500 mL)

-

Deionized Water, cold

-

1 M Hydrochloric Acid, cold

-

Saturated Sodium Bicarbonate solution, cold

-

Brine (saturated NaCl solution), cold

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

1 L three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Standard distillation apparatus or Kugelrohr for purification

Procedure:

-

Reaction Setup: A 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is charged with 2,2,2-trifluoroethanol (10.0 g, 100 mmol) and anhydrous dichloromethane (500 mL).

-

Cooling: The flask is cooled in an ice-salt bath to an internal temperature of -5 to 0 °C.

-

Addition of Base: Triethylamine (15.2 g, 150 mmol) is added to the stirred solution.

-

Addition of Methanesulfonyl Chloride: Methanesulfonyl chloride (13.7 g, 120 mmol) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above 0 °C.

-

Reaction: The reaction mixture is stirred vigorously at 0 °C for an additional 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Washing: The reaction mixture is transferred to a separatory funnel and washed successively with:

-

Cold deionized water (2 x 150 mL)

-

Cold 1 M HCl (150 mL)

-

Cold saturated sodium bicarbonate solution (150 mL)

-

Cold brine (150 mL)

-

-

Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield 2,2,2-trifluoroethyl methanesulfonate as a colorless oil.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2,2,2-Trifluoroethyl Methanesulfonate.

Safety Considerations

-

Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2,2,2-Trifluoroethanol is toxic and an irritant. Handle with care and appropriate PPE.

-

Triethylamine is flammable and has a strong, unpleasant odor. Work in a well-ventilated area.

-

The reaction is exothermic and should be cooled properly to control the reaction rate.

Characterization

The final product can be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): δ 4.55 (q, J = 8.4 Hz, 2H), 3.15 (s, 3H)

-

¹³C NMR (CDCl₃): δ 122.1 (q, J = 277 Hz), 65.8 (q, J = 37 Hz), 38.0

-

¹⁹F NMR (CDCl₃): δ -74.5 (t, J = 8.4 Hz)

-

-

Infrared (IR) Spectroscopy:

-

Strong absorptions around 1360 cm⁻¹ and 1175 cm⁻¹ corresponding to the S=O stretching of the sulfonate group.

-

Conclusion

The synthesis of 2,2,2-trifluoroethyl methanesulfonate from 2,2,2-trifluoroethanol and methanesulfonyl chloride is a robust and high-yielding reaction. By following the detailed protocol and safety precautions outlined in this guide, researchers can reliably prepare this important synthetic intermediate for use in a variety of applications, including the development of novel pharmaceuticals and advanced materials. The provided quantitative data and workflow diagrams serve as a practical resource for the successful execution of this synthesis.

References

The Trifluoroethylating Powerhouse: A Technical Guide to 2,2,2-Trifluoroethyl Methanesulfonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the 2,2,2-trifluoroethyl moiety into organic molecules is a powerful strategy in medicinal chemistry and materials science for modulating their physicochemical and biological properties. 2,2,2-Trifluoroethyl methanesulfonate (B1217627) has emerged as a key reagent for this transformation, offering a reliable and efficient means of trifluoroethylation. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of 2,2,2-trifluoroethyl methanesulfonate in organic synthesis, with a focus on practical experimental protocols and quantitative data to aid researchers in its effective utilization.

Introduction

The strategic incorporation of fluorine into organic molecules can profoundly influence their properties, including metabolic stability, lipophilicity, and binding affinity.[1] The 2,2,2-trifluoroethyl group (-CH₂CF₃) is a particularly valuable motif, serving as a bioisostere for ethyl or ethoxy groups and imparting unique electronic characteristics.[2] 2,2,2-Trifluoroethyl methanesulfonate (TfEMS), also known as trifluoroethyl mesylate, is a potent electrophilic trifluoroethylating agent. Its utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) group, facilitating nucleophilic substitution reactions with a wide range of substrates.[3] This guide will detail the synthesis of TfEMS and its application in the formation of C-O, C-N, C-S, and C-C bonds, providing researchers with the necessary information for its successful implementation in their synthetic endeavors.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 2,2,2-trifluoroethyl methanesulfonate is crucial for its safe handling and effective use in synthesis.

| Property | Value |

| Molecular Formula | C₃H₅F₃O₃S |

| Molecular Weight | 178.13 g/mol [4] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 99 °C / 35 mmHg |

| Density | 1.513 g/mL at 20 °C |

| Refractive Index | n20/D 1.367 |

| CAS Number | 25236-64-0[4] |

Synthesis of 2,2,2-Trifluoroethyl Methanesulfonate

2,2,2-Trifluoroethyl methanesulfonate is typically prepared by the reaction of 2,2,2-trifluoroethanol (B45653) with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Methanesulfonate

Reagents and Equipment:

-

2,2,2-Trifluoroethanol

-

Methanesulfonyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

-

Standard workup and purification apparatus (separatory funnel, rotary evaporator, distillation setup)

Procedure:

-

To a solution of 2,2,2-trifluoroethanol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, triethylamine (1.1 eq.) is added.

-

The reaction mixture is cooled to 0 °C using an ice bath.

-

Methanesulfonyl chloride (1.05 eq.) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford 2,2,2-trifluoroethyl methanesulfonate as a colorless to pale yellow liquid.

Note: For optimal results and safety, this procedure should be carried out in a well-ventilated fume hood, and all glassware should be thoroughly dried before use.

References

- 1. irejournals.com [irejournals.com]

- 2. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. 2,2,2-Trifluoroethyl methanesulfonate | 25236-64-0 | Benchchem [benchchem.com]

- 4. 2,2,2-Trifluoroethyl Methanesulfonate | C3H5F3O3S | CID 556565 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Advent of the Trifluoroethyl Group: A Technical Guide to the Discovery and Evolution of Trifluoroethylating Reagents

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoroethyl group (-CH₂CF₃) into molecular architectures has become a transformative strategy in modern medicinal and agricultural chemistry. Its unique electronic properties and metabolic stability can significantly enhance the efficacy, bioavailability, and pharmacokinetic profiles of active compounds. This technical guide provides an in-depth exploration of the discovery and historical development of trifluoroethylating reagents, offering a comprehensive overview of the key reagents, detailed experimental methodologies, and a comparative analysis of their performance.

A Historical Perspective: The Journey to Tame the Trifluoroethyl Group

The quest to install the trifluoroethyl moiety has been a multi-decade endeavor, evolving from rudimentary, often harsh methods to the sophisticated and highly selective reagents available today. The development can be broadly categorized into three major mechanistic classes: nucleophilic, electrophilic, and radical pathways.

Early Forays and the Rise of Nucleophilic Reagents

The earliest methods for introducing the trifluoroethyl group relied on nucleophilic sources. Simple building blocks like 2,2,2-trifluoroethanol (B45653), 2,2,2-trifluoroethyl iodide, and 2,2,2-trifluoroethyl chloride were among the first to be utilized.[1][2][3] A significant early milestone was the development of 2,2,2-trifluorodiazoethane (CF₃CHN₂) , first prepared in 1943.[4] This reagent proved valuable for the synthesis of a variety of trifluoromethyl-substituted molecules, though its volatility and potential instability posed challenges.[4]

The development of organometallic reagents marked a significant step forward in nucleophilic trifluoroethylation. The preparation and use of trifluoroethyl Grignard reagents (e.g., CF₃CH₂MgBr) provided a more reactive and versatile nucleophilic source for addition to carbonyls and other electrophiles.[5][6][7][8]

The Electrophilic Revolution: Yagupolskii, Umemoto, and Togni

A paradigm shift occurred with the development of reagents capable of delivering an "electrophilic" trifluoroethyl equivalent. While the direct generation of a CF₃CH₂⁺ cation is challenging, these reagents effectively transfer the group to nucleophiles.

Pioneering work in the related field of trifluoromethylation by L. M. Yagupolskii in 1984, with the discovery of S-(trifluoromethyl)diarylsulfonium salts, laid the conceptual groundwork for electrophilic fluoroalkylation.[9][10] Building on this, Teruo Umemoto developed a series of powerful and thermally stable S-(trifluoromethyl)dibenzothiophenium salts in the 1990s, which became workhorse reagents for the trifluoromethylation of a wide array of soft nucleophiles.[10][11] These are often referred to as Umemoto's reagents.

In 2006, Antonio Togni introduced a new class of hypervalent iodine-based reagents, most notably 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) .[10][12][13] These reagents offered mild reaction conditions and a broad substrate scope, becoming indispensable tools for electrophilic trifluoromethylation.[10][12][13]

The Modern Era: The Ascendancy of Radical Methods

The most recent advancements have been dominated by radical-based approaches, largely driven by the advent of photoredox catalysis. This strategy allows for the generation of the trifluoroethyl radical (•CH₂CF₃) from simple and readily available precursors like 2,2,2-trifluoroethyl iodide (CF₃CH₂I) under exceptionally mild conditions using visible light.[14][15] This has opened new avenues for the trifluoroethylation of arenes, heteroarenes, and other previously challenging substrates.[14][15][16][17]

Classification and Timeline of Key Reagent Discoveries

The evolution of these critical reagents can be visualized through their classification and a timeline of their development.

Caption: A logical diagram classifying trifluoroethylating reagents by their mechanistic pathway.

Caption: A timeline highlighting the discovery of major classes of trifluoroethylating reagents.

Comparative Data on Reagent Performance

The choice of reagent is highly dependent on the substrate and desired transformation. The following tables provide a comparative summary of yields for common trifluoroethylation reactions.

Table 1: Electrophilic Trifluoromethylation of β-Keto Esters

| Substrate | Reagent | Base/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Indanone-2-carboxylate | Togni Reagent II | K₂CO₃ / PTC¹ | THF | RT | 68 | [18] |

| 1-Indanone-2-carboxylate | Umemoto Reagent | Guanidine (B92328) | CHCl₃ | -40 | 83 | [19][20] |

| Ethyl 2-oxocyclohexanecarboxylate | Umemoto Reagent IV | NaH (pre-formed salt) | DMF | -20 to RT | 84 | [21] |

| Tetralone-derived β-keto ester | Togni Reagent 37 | PTC¹ | - | - | 42-67 | [10] |

| 1-Indanone-2-carboxylate | Cyclopropyl-substituted Sulfonium Salt | DBU | MeCN | -43 to RT | >95 | [10][22] |

¹PTC = Phase-Transfer Catalyst

Table 2: S-Trifluoromethylation of Thiols

| Substrate | Reagent | Conditions | Solvent | Temp (°C) | Yield (%) | Reference |

| Thiophenol | Togni Reagent 37 | 1.1 equiv reagent | - | - | 99 | [9][10] |

| N-Acetyl-L-cysteine Methyl Ester | Togni Reagent | - | - | - | 95 | [23] |

| Aliphatic Thiol | Togni Reagent 37 | 1.1 equiv reagent | - | - | 51-99 | [10] |

| p-Nitrothiophenol | Yagupolskii's Reagent (CF₃) | Na⁺ salt | - | - | 65 | [9][10] |

Table 3: Radical C-H Trifluoroethylation of (Hetero)arenes via Photoredox Catalysis

| Substrate | Trifluoroethyl Source | Photocatalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| Coumarins | CF₃CH₂I | Not specified | Not specified | RT | up to 95% | [15] |

| Styrenes (Hydroxytrifluoroethylation) | CF₃CH₂I | fac-[Ir(ppy)₃] | MeCN/H₂O | RT | up to 81% | [14] |

| Functionalized Arenes/Heteroarenes | CF₃CH₂I | Not specified | Not specified | RT | Varies | [16][17] |

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key reagents and their application in representative trifluoroethylation reactions.

Synthesis of Togni's Reagent II

This protocol outlines the multi-step synthesis of 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one.[12][24]

Step 1: Synthesis of 1-Hydroxy-1,2-benziodoxol-3(1H)-one

-

In a round-bottomed flask, charge 2-iodobenzoic acid (1.0 equiv), finely ground sodium periodate (B1199274) (NaIO₄, 1.05 equiv), and 30% aqueous acetic acid.

-

Equip the flask with a reflux condenser and heat the mixture to 110 °C for 4 hours.

-

Cool the reaction to room temperature and add ice water to precipitate the product.

-

Isolate the white, needle-like crystals by filtration, wash with ice water, and dry in vacuo.

Step 2: Acylation to 1-Acetoxy-1,2-benziodoxol-3(1H)-one

-

Suspend the crude product from Step 1 in acetic anhydride (B1165640) (Ac₂O).

-

Heat the suspension to 135 °C for 15 minutes until the solid dissolves.

-

Cool to room temperature, then to -20 °C to complete crystallization.

-

Isolate the white crystals by filtration and remove residual volatiles in vacuo.

Step 3: Trifluoromethylation to Togni's Reagent II

-

To a flame-dried, argon-purged flask, add the product from Step 2 (1.0 equiv), anhydrous cesium fluoride (B91410) (CsF, 0.025 equiv), and anhydrous acetonitrile (B52724) (CH₃CN).

-

Add trifluoromethyltrimethylsilane (TMSCF₃, 1.4 equiv) and stir the mixture vigorously for 24 hours at room temperature.

-

The resulting white solid is Togni's Reagent II. Isolate the product by filtration.

Electrophilic Trifluoromethylation of a β-Keto Ester using Umemoto's Reagent

This procedure details the enantioselective trifluoromethylation of methyl 1-indanone-2-carboxylate.[19][20]

-

In an oven-dried flask under a nitrogen atmosphere, dissolve the β-keto ester (1.0 equiv, e.g., 0.0526 mmol) in chloroform (B151607) (to 0.1 M).

-

Add the chiral guanidine catalyst (1.1 equiv) and stir for 10 minutes at room temperature.

-

Cool the mixture to -40 °C and stir for an additional 5 minutes.

-

Add S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) (Umemoto's Reagent, 1.2 equiv).

-

Stir the reaction at -40 °C for 1 hour, monitoring by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the α-trifluoromethyl-β-keto ester.

Radical Trifluoroethylation of Coumarins via Photoredox Catalysis

This protocol provides a general workflow for the visible-light-induced C-H trifluoroethylation of coumarins.[15]

Caption: A typical experimental workflow for a photoredox-catalyzed trifluoroethylation reaction.

Procedure:

-

To a reaction vessel, add the coumarin substrate (1.0 equiv), the photocatalyst (e.g., 1-5 mol%), and an appropriate solvent (e.g., acetonitrile).

-

Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the trifluoroethylating agent, 2,2,2-trifluoroethyl iodide (CF₃CH₂I, excess, e.g., 3.0 equiv).

-

Place the vessel in a photoreactor and irradiate with visible light (e.g., blue LEDs) at room temperature.

-

Stir the reaction until the starting material is consumed, as monitored by TLC or GC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the trifluoroethylated coumarin product.

Conclusion and Future Outlook

The field of trifluoroethylation has undergone remarkable progress, from the use of simple nucleophilic building blocks to the development of highly sophisticated electrophilic and radical reagents. The advent of shelf-stable, easy-to-handle electrophilic reagents by Umemoto and Togni revolutionized the field, making complex trifluoroethylated molecules more accessible. More recently, the emergence of photoredox catalysis has provided an even milder and more versatile platform for these transformations, particularly for C-H functionalization.

Future research will undoubtedly focus on the development of more economical and environmentally benign reagents, catalytic enantioselective methods for constructing chiral trifluoroethyl-containing centers, and the expansion of the substrate scope to ever more complex and biologically relevant molecules. The continued evolution of trifluoroethylating reagents will remain a critical enabler for innovation in drug discovery and materials science.

References

- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 4. 2,2,2-Trifluorodiazoethane (CF3CHN2): A Long Journey since 1943 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers | Semantic Scholar [semanticscholar.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Togni reagent II - Wikipedia [en.wikipedia.org]

- 13. Togni Reagent II - Enamine [enamine.net]

- 14. sioc.ac.cn [sioc.ac.cn]

- 15. Visible-Light-Induced Direct Csp2-H Radical Trifluoroethylation of Coumarins with 1,1,1-Trifluoro-2-iodoethane (CF3CH2I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Photocatalytic C-H Trifluoroethoxylation of (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sciforum.net [sciforum.net]

- 19. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. beilstein-journals.org [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols for N-Trifluoroethylation of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoroethyl group (-CH₂CF₃) onto the nitrogen atom of heterocyclic compounds is a critical strategy in medicinal chemistry and drug development. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its pharmacokinetic and pharmacodynamic profiles. This document provides detailed protocols for several robust methods for the N-trifluoroethylation of a variety of heterocyclic scaffolds.

Protocol 1: Copper-Mediated N-H Trifluoroethylation of Aromatic N-Heterocycles

Application Note: This protocol describes a copper-mediated cross-coupling reaction for the N-trifluoroethylation of various NH-containing heteroaromatic compounds.[1] A key advantage of this method is the use of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (CF₃CHCl₂, HCFC-123), a commercially available and industrially significant chemical, as the trifluoroethyl source. The reaction is applicable to a broad range of substrates, including indoles, pyrroles, pyrazoles, and carbazoles, and demonstrates good functional group tolerance under mild conditions.[1][2]

Experimental Protocol:

-

Reaction Setup: To an oven-dried sealed tube, add the NH-containing heteroaromatic compound (0.5 mmol, 1.0 equiv.), copper powder (1.5 mmol, 3.0 equiv.), ethanolamine (1.5 mmol, 3.0 equiv.), and triethylamine (B128534) (Et₃N) (1.0 mmol, 2.0 equiv.).

-

Solvent and Reagent Addition: Add acetonitrile (CH₃CN) (1 mL) followed by 2,2-dichloro-1,1,1-trifluoroethane (CF₃CHCl₂) (1.0 mmol, 2.0 equiv.) to the tube.

-

Reaction: Seal the tube and place it in a preheated oil bath at 50 °C. Stir the reaction mixture for 6 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter it through a pad of Celite.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-trifluoroethylated heterocycle.[1]

Substrate Scope and Yields:

| Heterocyclic Substrate | Product | Yield (%)[1] |

| Indole (B1671886) | 1-(2,2,2-Trifluoroethyl)-1H-indole | 85 |

| 4-Chloroindole | 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-indole | 82 |

| 5-Bromoindole | 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole | 88 |

| 5-Nitroindole | 5-Nitro-1-(2,2,2-trifluoroethyl)-1H-indole | 65 |

| Pyrrole | 1-(2,2,2-Trifluoroethyl)-1H-pyrrole | 72 |

| Pyrazole | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole | 75 |

| Carbazole | 9-(2,2,2-Trifluoroethyl)-9H-carbazole | 92 |

Protocol 2: Metal-Free Reductive N-Trifluoroethylation of Indoles

Application Note: This protocol presents a switchable, metal-free method for the N-trifluoroethylation of indoles.[3] The reaction utilizes the inexpensive and bench-stable reagents trifluoroacetic acid (TFA) as the fluorine source and trimethylamine (B31210) borane (B79455) as the reductant. A key feature of this transformation is that the reaction outcome can be switched between N-trifluoroethylation and N-trifluoroacetylation simply by altering the loading of the reagents.[3] The proposed mechanism involves the formation of an indoline (B122111) intermediate.

References

Application Notes and Protocols: 2,2,2-Trifluoroethyl Methanesulfonate in Fluorinated Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,2-trifluoroethyl methanesulfonate (B1217627) as a reagent for the introduction of the trifluoroethyl group in the synthesis of fluorinated pharmaceuticals. The content includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in the design and execution of synthetic strategies for novel fluorinated drug candidates.

Introduction to 2,2,2-Trifluoroethyl Methanesulfonate

2,2,2-Trifluoroethyl methanesulfonate, also known as trifluoroethyl mesylate, is a potent electrophilic trifluoroethylating agent. The presence of the electron-withdrawing trifluoromethyl group makes the methylene (B1212753) group highly susceptible to nucleophilic attack, while the methanesulfonate is an excellent leaving group. This combination of features makes it a valuable reagent for the introduction of the 2,2,2-trifluoroethyl moiety (-CH₂CF₃) onto various nucleophiles, including nitrogen, oxygen, and sulfur atoms, which are commonly found in drug molecules.

The incorporation of a trifluoroethyl group can significantly enhance the pharmacological properties of a drug candidate by:

-

Increasing Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, prolonging the drug's half-life.

-

Modulating Lipophilicity: The trifluoroethyl group can increase lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Altering pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

-

Enhancing Binding Affinity: The unique electronic and steric properties of the trifluoroethyl group can lead to improved binding to target proteins.

Application in the Synthesis of Lesinurad: A URAT1 Inhibitor

A prominent example of a fluorinated drug is Lesinurad , an FDA-approved selective uric acid reabsorption inhibitor (SURI) used for the treatment of hyperuricemia associated with gout.[1] Lesinurad contains a 1,2,4-triazole (B32235) core, and while various synthetic routes have been reported, the introduction of a trifluoroethyl group onto a nitrogen atom of a heterocyclic core is a common strategy in medicinal chemistry to enhance drug properties. Although a specific protocol for the trifluoroethylation of the direct Lesinurad precursor using 2,2,2-trifluoroethyl methanesulfonate is not explicitly detailed in the readily available literature, a representative protocol can be established based on the known reactivity of this reagent with nitrogen heterocycles.

Synthetic Workflow for a Key Intermediate of Lesinurad

The synthesis of Lesinurad involves the construction of a substituted 1,2,4-triazole ring system. A key intermediate in several reported syntheses is 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol. The following diagram illustrates a logical workflow for the synthesis of this precursor.

Caption: Synthetic workflow for a key triazole intermediate of Lesinurad.

Experimental Protocols

Representative Protocol for N-Trifluoroethylation of a 1,2,4-Triazole Intermediate

This protocol describes a general method for the N-alkylation of a 1,2,4-triazole derivative using 2,2,2-trifluoroethyl methanesulfonate. This serves as a model for the synthesis of N-trifluoroethylated drug candidates.

Materials:

-

4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq)

-

2,2,2-Trifluoroethyl methanesulfonate (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2,2,2-trifluoroethyl methanesulfonate dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(2,2,2-trifluoroethyl)-substituted triazole.

Note: This is a representative protocol. Reaction conditions such as temperature, reaction time, and choice of base and solvent may need to be optimized for specific substrates.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and activity of Lesinurad.

| Parameter | Value | Reference |

| Synthesis | ||

| Overall Yield of Lesinurad (Improved Route) | 38.8% | [1] |

| Biological Activity | ||

| Lesinurad IC₅₀ for URAT1 | 13.21 µM | |

| Lesinurad IC₅₀ for OAT4 | 8.9 µM | |

| Pharmacokinetics | ||

| Oral Bioavailability | ~100% | |

| Plasma Protein Binding | >98% | |

| Half-life | ~5 hours |

Mechanism of Action: URAT1 Inhibition by Lesinurad

Lesinurad exerts its therapeutic effect by inhibiting the urate transporter 1 (URAT1), which is located in the apical membrane of the proximal tubule cells in the kidneys. URAT1 is responsible for the reabsorption of uric acid from the renal filtrate back into the bloodstream. By blocking URAT1, Lesinurad increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.

Caption: Mechanism of action of Lesinurad as a URAT1 inhibitor.

By providing a potent and selective means of introducing the trifluoroethyl group, 2,2,2-trifluoroethyl methanesulfonate serves as a valuable tool for medicinal chemists in the development of novel therapeutics with improved pharmacological profiles. The case of Lesinurad highlights the potential of this strategy in creating effective treatments for metabolic disorders.

References

Synthesis of Trifluoroethylated Amino Acids: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug development. Trifluoroethylated amino acids, in particular, offer a unique combination of properties that can enhance the pharmacological profile of peptide- and small molecule-based therapeutics. The introduction of the trifluoroethyl or trifluoromethyl group can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of various trifluoroethylated amino acids, catering to the needs of researchers in academia and the pharmaceutical industry.

Applications in Drug Discovery and Development

Trifluoroethylated amino acids are invaluable tools for addressing common challenges in drug design, such as poor metabolic stability and low bioavailability. The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the in vivo half-life of drug candidates.[1] Furthermore, the lipophilic nature of the trifluoromethyl group can enhance the ability of a molecule to cross cellular membranes, a critical factor for oral bioavailability.[1][2]

These modified amino acids are frequently incorporated into peptides to create more robust therapeutics with improved pharmacokinetic properties.[1][3] For instance, N-trifluoroacetyl (TFA) protected amino acids serve as versatile building blocks in solid-phase peptide synthesis (SPPS), offering an orthogonal protecting group strategy that is stable to acidic conditions used for the removal of other protecting groups like Boc.[4] Beyond peptides, trifluoroethylated amino acids are crucial components in the synthesis of a variety of small molecule drug candidates targeting a range of diseases, including cancer, neurological disorders, and metabolic diseases.[2][5]

Synthetic Strategies and Protocols

The synthesis of trifluoroethylated amino acids can be broadly categorized into three main approaches:

-

N-Trifluoroacetylation: The direct acylation of the amino group with a trifluoroacetyl moiety.

-

Asymmetric Synthesis of β-Trifluoromethyl Amino Acids: Stereoselective methods to introduce a trifluoromethyl group at the β-position.

-

Asymmetric Synthesis of α-Trifluoromethyl Amino Acids: Stereoselective methods to introduce a trifluoromethyl group at the α-position.

N-Trifluoroacetylation of Amino Acids

N-trifluoroacetylation is a common and efficient method for protecting the amino group of amino acids. The resulting N-TFA amino acids are useful in peptide synthesis and as derivatives for gas chromatography analysis due to their increased volatility.[4]

General Workflow for N-Trifluoroacetylation

Experimental Protocol: N-Trifluoroacetylation with TFAA

This protocol describes a general procedure for the N-trifluoroacetylation of an amino acid using trifluoroacetic anhydride (TFAA).

Materials:

-

Amino acid (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (1.1 - 1.5 eq)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend the amino acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Add TFAA dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

-

Remove the solvent and excess TFAA under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Quantitative Data for N-Trifluoroacetylation

| Amino Acid | Reagent | Solvent | Yield (%) | Reference |

| Glycine (B1666218) | TFAA | Dichloromethane | >95 | [6][7] |

| L-Tyrosine | Chloropentafluoroacetone | Not specified | High | [8] |

| L-Valine | Chloropentafluoroacetone | Not specified | High | [8] |

| DL-Phenylalanine | Chloropentafluoroacetone | Not specified | High | [8] |

Asymmetric Synthesis of β-Trifluoromethyl Amino Acids

The synthesis of β-trifluoromethyl amino acids often involves the stereoselective reduction of a trifluoromethylated dehydroamino acid precursor. Asymmetric hydrogenation using a chiral catalyst is a powerful method to achieve high enantioselectivity.

General Workflow for Asymmetric Hydrogenation

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a general guideline for the asymmetric hydrogenation of a tetrasubstituted trifluoromethyl alkene precursor.

Materials:

-

Trifluoromethylated dehydroamino acid derivative (1.0 eq)

-

Chiral rhodium catalyst (e.g., [((R)-trichickenfootphos)Rh(cod)]BF₄) (1-5 mol%)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

High-pressure hydrogenation vessel

-

Hydrogen gas source

Procedure:

-

In a glovebox, charge a high-pressure hydrogenation vessel with the trifluoromethylated dehydroamino acid derivative and the chiral rhodium catalyst.

-

Add the anhydrous solvent.

-

Seal the vessel and remove it from the glovebox.

-

Pressurize the vessel with hydrogen gas (e.g., 250 psi) and stir the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 16 hours).

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography on silica gel to obtain the enantioenriched β-trifluoromethyl amino acid derivative.

Quantitative Data for Asymmetric Hydrogenation

| Substrate | Catalyst | S/C Ratio | H₂ Pressure (psi) | Yield (%) | ee (%) | Reference |

| β-CF₃-β-Me-dehydroamino acid | TCFP-Rh | 20 | 250 | >99 | >99 | Not specified |

| β-CF₃-β-Et-dehydroamino acid | TCFP-Rh | 100 | 70 | >99 | >99 | Not specified |

| β-CF₃-β-Ph-dehydroamino acid | Josiphos | 20 | 250 | 90 | 91 | Not specified |

Asymmetric Synthesis of α-Trifluoromethyl Amino Acids

The synthesis of α-trifluoromethyl amino acids can be achieved through various methods, including the alkylation of chiral glycine enolate equivalents. The use of a chiral auxiliary directs the stereochemical outcome of the alkylation reaction.

General Workflow for Alkylation of Chiral Glycine Enolate Equivalent

Experimental Protocol: Alkylation using a Chiral Ni(II) Complex

This protocol describes the asymmetric synthesis of an α,α-disubstituted amino acid derivative using a chiral tridentate ligand complexed with Ni(II).[9]

Materials:

-

Ni(II) complex of alanine (B10760859) and a chiral ligand (1.0 eq)

-

Potassium tert-butoxide (tBuOK)

-

5-iodopentene

-

n-Bu₄NI (as a phase-transfer catalyst)

-

Anhydrous solvent (e.g., MeOH)

-

Hydrochloric acid (for disassembly)

Procedure:

-

To a solution of the Ni(II) complex in an anhydrous solvent, add tBuOK and n-Bu₄NI.

-

Add the alkylating agent (5-iodopentene) and stir the reaction mixture at room temperature for 16 hours.

-

Upon completion, quench the reaction and remove the solvent.

-

The crude product is then subjected to disassembly by heating with hydrochloric acid at 65 °C for 3 hours to remove the chiral auxiliary and the Ni(II).

-

The resulting amino acid can be purified by standard methods.

Quantitative Data for Asymmetric Alkylation

| Chiral Auxiliary | Alkylating Agent | Yield (%) | ee (%) | Reference |